

LC-MS method for Fuziline pharmacokinetic studies

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Compound of Interest

Compound Name: Fuziline

Cat. No.: B10789736

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An LC-MS/MS-based bioanalytical method has been developed and validated for the quantification of **fuziline** in plasma, proving essential for pharmacokinetic studies. This sensitive and specific method is crucial for researchers, scientists, and professionals in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) properties of **fuziline**, a diterpenoid alkaloid found in Aconitum species.

Experimental Protocols

Detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry are critical for replicating and applying this method in pharmacokinetic studies of **fuziline**.

Sample Preparation

The primary goal of sample preparation is to extract **fuziline** and an internal standard (IS) from the biological matrix, typically plasma, and remove interfering substances. Two common methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).

- **Protein Precipitation (PPT):** This is a rapid method for sample cleanup.^[1] A common approach involves adding an organic solvent mixture, such as methanol and acetonitrile, to the plasma sample.^[1] This denatures and precipitates the proteins, which can then be separated by centrifugation.^[1]
- **Liquid-Liquid Extraction (LLE):** LLE offers a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent. For **fuziline**, ethyl acetate has been successfully

used as the extraction solvent.[2]

Parameter	Method 1: Protein Precipitation	Method 2: Liquid-Liquid Extraction
Procedure	Plasma proteins are precipitated using an acetonitrile-methanol (9:1, v/v) mixture.[3]	Fuziline is extracted from plasma using ethyl acetate.[2]
Internal Standard	Guanfu base A can be used as an internal standard.[2]	Guanfu base A is a suitable internal standard.[2]
Key Steps	1. Add solvent to plasma. 2. Vortex to mix. 3. Centrifuge to pellet proteins. 4. Collect the supernatant for analysis.[1][4]	1. Add ethyl acetate to plasma. 2. Vortex to mix. 3. Centrifuge to separate layers. 4. Collect the organic layer and evaporate to dryness. 5. Reconstitute the residue for injection.[2]
Advantages	Fast and simple.[1]	Provides a cleaner sample extract.

Liquid Chromatography Conditions

Effective chromatographic separation is key to resolving **fuziline** and the internal standard from endogenous plasma components. Both Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) systems have been utilized.

Parameter	Method 1 (UHPLC)	Method 2 (HILIC)
Column	Acquity UPLC BEH C18.[3]	HILIC Chrom Matrix HP amide (5µm, 10cm×3.0mm I.D.).[2]
Mobile Phase	0.1% formic acid in water and methanol (80:20, v/v).[3]	Isocratic elution (specifics not detailed in the provided search result).[2]
Flow Rate	0.25 mL/min.[3]	0.2 mL/min.[2]
Run Time	3 minutes.[3]	Not specified.

Mass Spectrometry Conditions

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for quantification at low concentrations in complex biological matrices.

Parameter	Description
Ionization Mode	Electrospray Ionization (ESI) in positive mode is typically used.[2]
Detection Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is employed for quantification.[2] The MRM mode offers higher specificity and sensitivity.[5]
Internal Standard	Guanfu base A has been reported as a suitable internal standard for fuziline analysis.[2]

Method Validation and Performance

The developed LC-MS/MS methods have been validated to ensure reliability for pharmacokinetic studies.

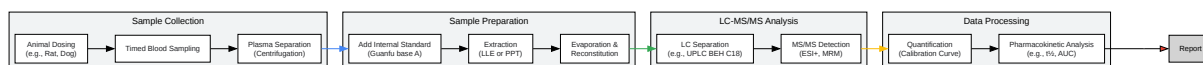
Parameter	Result
Linearity Range	1 to 200 ng/mL[3], 1 to 1000 ng/mL[2], and 2 to 400 ng/mL have been reported with correlation coefficients (r^2) > 0.997.[2][3]
Lower Limit of Quantification (LLOQ)	LLOQs of 1 ng/mL[2] and 0.8 ng/mL have been achieved.[3]
Recovery	Average recoveries ranged from 68.2% to 69.9%.[2]
Precision	Intra- and inter-batch relative standard deviations (RSD) were generally below 8.3%.[2]
Accuracy	The accuracy of the methods was deemed acceptable.[3]
Stability	Fuziline was found to be stable under various sample storage and processing conditions, with the exception of potential instability after three freeze-thaw cycles at low concentrations (2 ng/mL).[2]

Pharmacokinetic Application

This validated LC-MS/MS method has been successfully applied to pharmacokinetic studies of **fuziline** in animal models.

Species	Dose	Key Pharmacokinetic Parameters
Rat	1, 2, and 4 mg/kg (oral)	Mean half-life ($t_{1/2}$): 5.12 - 6.13 hours.[3]
Rat	4 mg/kg (oral)	Absolute Bioavailability: $21.1 \pm 7.0\%$ Half-life ($t_{1/2}$): $\sim 6.3 \pm 2.6$ hours.[2]
Beagle Dog	Intravenous and oral administration	The method was successfully applied to a comparative pharmacokinetic study.[3]

Experimental Workflow



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Caption: Workflow for **Fuziline** Pharmacokinetic Study.

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